molecular formula C15H18N4O4S B2612298 6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 869076-82-4

6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2612298
CAS No.: 869076-82-4
M. Wt: 350.39
InChI Key: BCSGWBOOBFMCOS-UHFFFAOYSA-N
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Description

6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 1,3-dimethyluracil and 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its sulfonyl group can form strong interactions with various biological targets.

Medicine

In medicinal chemistry, 6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anti-cancer, and anti-microbial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-amino-1,3-dimethyluracil: A simpler analog without the sulfonyl group.

    1,2,3,4-tetrahydroisoquinoline: A core structure present in many bioactive compounds.

    Sulfonylureas: A class of compounds known for their anti-diabetic properties.

Uniqueness

The uniqueness of 6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and tetrahydropyrimidine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-17-13(16)12(14(20)18(2)15(17)21)24(22,23)19-8-7-10-5-3-4-6-11(10)9-19/h3-6H,7-9,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGWBOOBFMCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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